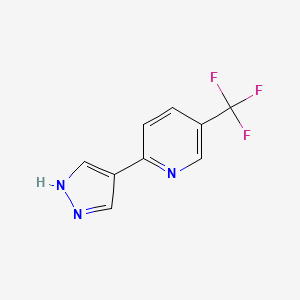

2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-1-2-8(13-5-7)6-3-14-15-4-6/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADYVHMOFPFEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Bioactivity: 1,3,4-Oxadiazole derivatives (e.g., bromobenzylthio analogs) exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, attributed to SDH enzyme inhibition . Trifluoromethylpyrazole-containing compounds (e.g., ) show herbicidal synergy when combined with bicyclo[3.2.1]octenones .

Synthetic Yields :

- Aryl-substituted pyridines (e.g., 3oa) achieve yields up to 93% via transition-metal-free desulfinative cross-coupling .

- Thioether-linked oxadiazoles have variable yields (27.7–83.3%), influenced by steric and electronic effects of substituents .

Structural Flexibility :

- Replacement of the pyrazole ring with oxazoline (e.g., ) alters coordination properties, useful in catalysis .

- Thioether linkages in oxadiazole derivatives enhance membrane permeability, critical for fungicidal uptake .

Mechanism of Action Comparison

- SDH Inhibition : The 1,3,4-oxadiazole analog 5g (2-((4-bromobenzyl)thio)-5-(trifluoromethylpyrazole)oxadiazole) binds to SDH (succinate dehydrogenase) similarly to penthiopyrad, a commercial fungicide. Key interactions involve hydrogen bonding with Arg-43 and hydrophobic interactions with Val-134 in SDH (PDB: 2FBW) .

- Herbicidal Activity : Trifluoromethylpyrazole derivatives in act via HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibition, disrupting chlorophyll biosynthesis .

Thermal and Spectral Properties

- Melting Points : Oxadiazole derivatives with rigid substituents (e.g., 4-bromobenzyl) exhibit higher melting points (113–114°C) compared to flexible allylthio analogs (77–78°C) .

- NMR/HRMS: All analogs in and show diagnostic ¹⁹F NMR shifts at δ −60 to −65 ppm for CF₃ groups, confirming structural integrity .

Notes

Synthetic Challenges : Low yields in some oxadiazole derivatives (e.g., 27.7% for nitrile-substituted analogs) highlight sensitivity to reaction conditions .

Bioactivity Gaps : While SDH inhibition is well-documented for oxadiazoles, direct evidence for the target compound’s mechanism requires further study.

Commercial Relevance : The tert-butyl dihydrooxazole analog () is priced at JPY 31,600/100 mg, reflecting its niche applications in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.